molecular formula C5H13ClN2O B3038920 2-Amino-3-methylbutanamide hydrochloride CAS No. 93169-29-0

2-Amino-3-methylbutanamide hydrochloride

Cat. No.: B3038920
CAS No.: 93169-29-0
M. Wt: 152.62 g/mol
InChI Key: XFCNYSGKNAWXFL-UHFFFAOYSA-N
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Description

2-Amino-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O . It is a white crystalline powder with a molecular weight of 152.62 . The compound is also known by other names such as DL-Valinamide Hydrochloride and Butanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H . The compound has a rotatable bond count of 2 . The compound’s structure can be represented by the canonical SMILES string CC(C)C(C(=O)N)N.Cl .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 243-245°C . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 152.0716407 g/mol .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

2-Amino-3-methylbutanamide hydrochloride and its derivatives have shown significant potential in the field of neuroscience, particularly for their anticonvulsant activities. Research indicates that certain N'-benzyl 2-substituted 2-amino acetamides, closely related to 2-amino-3-methylbutanamide, exhibit pronounced anticonvulsant effects in animal models. These effects were noted to be superior to some traditional anticonvulsants like phenobarbital. Additionally, modifications at the 4'-N'-benzylamide site in these compounds have been found to significantly influence their anticonvulsant and pain-attenuating properties, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity (King et al., 2011).

Inhibition of 11β-Hydroxysteroid Dehydrogenase

Research on adamantane derivatives, including 3-Amino-N-adamantyl-3-methylbutanamide derivatives, has demonstrated their function as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These inhibitors have shown good in vitro and ex vivo inhibitory activity against 11β-HSD1 in both human and mouse models. This enzyme is involved in steroid hormone metabolism and plays a role in various metabolic disorders (Lee et al., 2014).

Antifungal Properties

In the realm of agriculture and botany, a novel compound related to 2-Amino-3-methylbutanamide, namely N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been synthesized and tested for antifungal properties. The preliminary bioassay showed that this compound exhibits good antifungal activity against various plant pathogens, highlighting its potential utility in agricultural pest management (Si, 2009).

Ion-Exclusion and Ion-Exchange Applications

This compound derivatives have been utilized in ion-exclusion and ion-exchange techniques. These techniques were exploited to obtain substantial yields of specific compounds, such as 2,3-dihydroxy-2-methylbutanamide, following the acid hydrolysis of acetoin cyanohydrin. This showcases the compound's utility in chemical synthesis processes and its potential applications in industrial chemistry (Powell et al., 1972).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-amino-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCNYSGKNAWXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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